Abacavir Sulfate
Description
Abacavir (brand name: Ziagen) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. Abacavir is always used in combination with other HIV medicines.
This compound is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for hiv infection and immunodeficiency disease and has 2 investigational indications. This drug has a black box warning from the FDA.
See also: Abacavir (has active moiety); this compound; LAmivudine; Zidovudine (component of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSRBZIJNQHKT-FFKFEZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2, 2736655-48-2 | |
| Record name | Abacavir sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abacavir sulfate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABACAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ABACAVIR SULFATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Abacavir Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Abacavir Sulfate, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2] The document details various synthetic strategies, experimental protocols for key reactions, and methods for purification and polymorphic control.
Introduction to this compound
This compound is the hemisulfate salt of the carbocyclic nucleoside analogue Abacavir.[1] Its chemical name is ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl)methanol sulfate (2:1 salt).[2] The molecule contains a purine base attached to a cyclopentene ring, which acts as a sugar mimic. This structural feature is crucial for its mechanism of action, which involves the inhibition of viral reverse transcriptase.[2][]
Synthetic Strategies
The synthesis of Abacavir has been approached through various routes, primarily categorized as linear and convergent strategies. The convergent approach is often favored due to its flexibility, allowing for the independent synthesis of the purine base and the carbocyclic moiety before their coupling.[2]
A common strategy involves the synthesis of a key intermediate, ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride, which is then reacted with cyclopropylamine to introduce the final side chain.[4] Subsequent deprotection and salt formation yield this compound.
Logical Relationship: Synthesis Overview
Caption: A generalized workflow for the convergent synthesis of this compound.
Key Experimental Protocols
This intermediate is crucial for the convergent synthesis of Abacavir. A general procedure for its synthesis is as follows:
-
Reaction Setup: N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide is charged into a reactor with trichloromethylsilicate.[5]
-
Cooling: The reaction mixture is cooled to a temperature between 0-5 °C.[5]
-
Acid Addition: Hydrochloric acid is slowly added while maintaining the temperature at 0-10 °C.[5]
-
Reaction: The reaction is held at 0-5 °C for 60 minutes, after which it is brought to room temperature and stirred for 16-18 hours.[5]
-
Isolation and Purification: The solid product is collected by filtration and purified by recrystallization from methanol.[5]
| Parameter | Value | Reference |
| Starting Material | N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide | [5] |
| Reagents | Trichloromethylsilicate, Hydrochloric Acid | [5] |
| Reaction Temperature | 0-10 °C initially, then room temperature | [5] |
| Reaction Time | 1 hour at 0-5 °C, then 16-18 hours at room temperature | [5] |
| Purification Method | Recrystallization from Methanol | [5] |
| Yield | 76% | [5] |
| HPLC Purity | 98.69% | [5] |
Experimental Workflow: Intermediate Synthesis
Caption: Step-by-step workflow for the synthesis of the key chloropurine intermediate.
A common final step in the synthesis is the deprotection of an N-acylated Abacavir precursor, followed by the introduction of the cyclopropylamino group if not already present, and finally salt formation.
-
Deprotection: N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide is refluxed with a 10% solution of sodium hydroxide in isopropanol for 1 hour.[1]
-
Workup: The resulting solution is cooled, and the organic layer is neutralized with hydrochloric acid and concentrated.[1]
-
Crystallization: The residue is crystallized from ethyl acetate to yield Abacavir free base.[1]
| Parameter | Value | Reference |
| Starting Material | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | [1] |
| Reagents | 10% Sodium Hydroxide, Isopropanol, Hydrochloric Acid, Ethyl Acetate | [1] |
| Reaction Condition | Reflux for 1 hour | [1] |
| Purification Method | Crystallization from Ethyl Acetate | [1] |
| Yield | 90% | [1] |
The final step is the formation of the hemisulfate salt.
-
Dissolution: Abacavir free base is dissolved in a suitable solvent such as isopropanol.
-
Acidification: A stoichiometric amount of 96% sulfuric acid is added dropwise.[1]
-
Precipitation: The mixture is cooled to 0-5 °C to induce precipitation of the sulfate salt.[1]
-
Isolation: The precipitate is filtered and dried under vacuum.[1]
| Parameter | Value | Reference |
| Starting Material | Abacavir Free Base | [1] |
| Reagent | 96% Sulfuric Acid | [1] |
| Solvent | Isopropanol | [1] |
| Precipitation Temperature | 0-5 °C | [1] |
| Yield | 80-88% | [1] |
Purification and Polymorphic Forms
The purification of this compound is critical for its pharmaceutical use. Recrystallization from various organic solvents can yield different crystalline forms, or polymorphs, each with distinct physicochemical properties.[6]
Several crystalline forms of this compound have been identified and characterized.[6][7] The choice of solvent during crystallization is a key factor in determining the resulting polymorphic form.[7][8]
| Polymorphic Form | Recrystallization Solvent(s) | Reference |
| Form A | Ethanol | [7] |
| Form B | 1:1 mixture of n-octanol and ethanol | [7] |
| Form C | 1:1 mixture of methanol and 1,4-dioxane | [7] |
| Form D | 1:1 mixture of ethanol and 1,4-dioxane | [7] |
| Form E | 1,4-dioxane | [7] |
| Form F | Methanol | [7] |
| Form G | tert-butanol | [7] |
The different polymorphic forms can be distinguished by analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR).[6][7] For example, DSC can differentiate the forms based on their melting temperatures and heats of fusion.[6]
Logical Relationship: Polymorph Screening
Caption: A simplified workflow for the screening and identification of this compound polymorphs.
Conclusion
The synthesis and purification of this compound involve a multi-step process that requires careful control of reaction conditions and purification parameters. The convergent synthetic approach offers flexibility, and the final purification step is crucial for obtaining the desired polymorphic form with optimal physicochemical properties for pharmaceutical formulation. This guide provides a foundational understanding of the key chemical processes involved, serving as a valuable resource for professionals in drug development and manufacturing.
References
- 1. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 5. (1S–4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | 172015-79-1 [chemicalbook.com]
- 6. Novel crystalline forms of this compound: Preparation & characterization | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Abacavir Sulfate's Role in Inhibiting HIV Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely employed in the combination antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection.[1][2][3] As a prodrug, abacavir undergoes intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of HIV reverse transcriptase (RT) and a chain terminator of viral DNA synthesis. This technical guide provides an in-depth analysis of the core mechanisms of abacavir's antiviral activity, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Mechanism of Action
Abacavir is a synthetic carbocyclic guanosine analog.[1][4] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, carbovir triphosphate (CBV-TP).[4][5][6] CBV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP).[7]
The inhibitory action of CBV-TP on HIV-1 reverse transcriptase is twofold:
-
Competitive Inhibition: CBV-TP competes with the endogenous dGTP for the active site of HIV-1 RT.[5][7] This competition reduces the rate of viral DNA synthesis.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, CBV-TP halts further elongation. This is because it lacks a 3'-hydroxyl group, which is essential for the formation of the 5'-3' phosphodiester bond with the next incoming nucleotide.[5][8] The termination of the DNA chain prevents the completion of reverse transcription, thereby inhibiting viral replication.[5]
Metabolic Activation of Abacavir
Abacavir is administered as a sulfate salt, which readily dissolves and allows for rapid and extensive oral absorption (approximately 83% bioavailability).[1] Once inside the cell, abacavir undergoes a series of enzymatic reactions to become pharmacologically active.
The metabolic activation pathway is as follows:
-
Initial Phosphorylation: Abacavir is first phosphorylated by adenosine phosphotransferase to form abacavir 5'-monophosphate.[9]
-
Deamination: A cytosolic deaminase then converts abacavir monophosphate to carbovir monophosphate (CBV-MP).[9][10]
-
Subsequent Phosphorylations: Cellular kinases, including guanylate kinase, further phosphorylate CBV-MP to carbovir diphosphate (CBV-DP) and subsequently to the active carbovir triphosphate (CBV-TP).[9]
Quantitative Data
The following tables summarize key quantitative data related to the inhibitory activity of abacavir and its active metabolite.
Table 1: In Vitro Anti-HIV-1 Activity of Abacavir
| Cell Line/Isolate | IC50 (µM) |
| Clinical Isolates | 4.58 ± 2.03 |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.[11]
Table 2: Kinetic Parameters for Carbovir Triphosphate (CBV-TP) Inhibition of HIV-1 Reverse Transcriptase
| Parameter | Value | Description |
| Ki (dGTP) | Not explicitly found | Inhibition constant, reflecting the binding affinity of the competitive inhibitor. |
While a specific Ki value for CBV-TP's competition with dGTP was not found in the provided search results, the literature confirms its role as a competitive inhibitor.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against HIV-1 RT.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (e.g., carbovir triphosphate) against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA) template
-
Oligo(dT) primer
-
Deoxyribonucleoside triphosphates (dNTPs), including [³H]-dTTP or a fluorescently labeled dNTP
-
Test compound (carbovir triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radioisotope-based assay) or fluorescence plate reader (for fluorescence-based assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, poly(rA) template, and oligo(dT) primer.
-
Inhibitor Addition: Add varying concentrations of the test compound (carbovir triphosphate) to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA on ice.
-
Filtration: Collect the precipitated DNA by filtering the mixture through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.
-
Quantification:
-
Radioisotope method: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence method: If a fluorescently labeled dNTP was used, measure the fluorescence of the captured DNA on the filter using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[12]
Determination of Intracellular Carbovir Triphosphate Levels
This protocol describes a general method for quantifying the intracellular concentration of the active metabolite of abacavir.
Objective: To measure the intracellular concentration of carbovir triphosphate in peripheral blood mononuclear cells (PBMCs) following incubation with abacavir.
Materials:
-
Isolated human PBMCs
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell stimulation
-
Methanol or perchloric acid for cell lysis and extraction
-
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Culture and Stimulation: Culture isolated PBMCs in RPMI-1640 supplemented with FBS. Stimulate the cells with PHA and IL-2 to promote T-cell proliferation, which enhances the activity of the kinases required for abacavir phosphorylation.
-
Drug Incubation: Treat the stimulated PBMCs with a known concentration of this compound for various time points.
-
Cell Harvesting and Lysis: At each time point, harvest the cells by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells and extract the intracellular metabolites by adding cold methanol or perchloric acid.
-
Sample Preparation: Centrifuge the cell lysate to pellet the cellular debris. Collect the supernatant containing the intracellular metabolites.
-
HPLC-MS/MS Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify the concentration of carbovir triphosphate. A standard curve prepared with known concentrations of carbovir triphosphate should be used for accurate quantification.
-
Data Normalization: Normalize the intracellular carbovir triphosphate concentration to the cell number or total protein concentration of the sample.
Resistance to Abacavir
The emergence of drug resistance is a significant challenge in HIV therapy. Resistance to abacavir is associated with specific mutations in the reverse transcriptase gene.
Key Resistance Mutations:
-
M184V: This is a common mutation selected by abacavir and lamivudine. While it can confer some level of resistance to abacavir, its primary effect is high-level resistance to lamivudine and emtricitabine.[13][14]
-
K65R, L74V, and Y115F: These mutations are also selected by abacavir and can contribute to reduced susceptibility.[13][14] The presence of multiple mutations generally leads to higher levels of resistance.
The development of resistance can be influenced by the concurrent use of other NRTIs. For instance, the presence of zidovudine can alter the resistance pathway selected by abacavir-containing regimens.[13]
Genotypic and Phenotypic Resistance Testing
Genotypic assays involve sequencing the HIV reverse transcriptase gene from a patient's plasma sample to identify known resistance-associated mutations.[15]
Phenotypic assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50) in cell culture, using virus isolated from the patient. An increase in the IC50 compared to a wild-type reference strain indicates resistance.
Conclusion
This compound remains a critical component of antiretroviral therapy. Its efficacy stems from its intracellular conversion to carbovir triphosphate, which effectively inhibits HIV-1 reverse transcriptase through competitive inhibition and chain termination. Understanding the molecular mechanisms, metabolic pathways, and potential for resistance is paramount for its optimal clinical use and for the development of next-generation antiretroviral agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of abacavir and other nucleoside reverse transcriptase inhibitors.
References
- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ziagen, (abacavir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. penta-id.org [penta-id.org]
- 14. Abacavir Resistance [natap.org]
- 15. Core Concepts - Evaluation and Management of Virologic Failure - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
Preclinical Assessment of Abacavir Sulfate's Blood-Brain Barrier Penetration: A Technical Guide
Introduction
Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] The central nervous system (CNS) can serve as a sanctuary for HIV, allowing the virus to replicate independently from the periphery.[2][3] This necessitates the use of antiretroviral agents that can effectively cross the blood-brain barrier (BBB) to achieve therapeutic concentrations in the brain and cerebrospinal fluid (CSF).[3][4] However, the BBB presents a formidable obstacle to many drugs, including Abacavir, primarily due to its tight junctions and the presence of active efflux transporters.[4][5] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the BBB penetration of Abacavir Sulfate, with a focus on quantitative data, experimental protocols, and the underlying transport mechanisms.
Data Presentation: Quantitative Analysis of Abacavir CNS Penetration
The ability of a drug to penetrate the CNS is quantified by measuring its concentration in the brain or CSF relative to the plasma. Preclinical and clinical studies have provided key data on Abacavir's distribution.
| Parameter | Species/Model | Value | Key Findings | Reference |
| Brain Cmax | Sprague-Dawley Rats | 831.2 ng/mL | Following a single 50 mg/kg i.p. dose, brain concentrations exceeded the IC50 for HIV. | [6] |
| CSF/Plasma Ratio | Humans | ~15-36% | Demonstrates moderate penetration into the CSF. The ratio can increase over the dosing interval. | [7][8] |
| CSF/Plasma Ratio | Humans | 92% (Median) | A study reported a high median CSF-to-plasma ratio, though variability is significant. | [9] |
| Brain Accumulation | P-gp-null vs. Wild-type Mice | ~20-fold increase in P-gp-null mice | Significantly increased brain levels in mice lacking P-glycoprotein demonstrate that Abacavir is a substrate for this efflux pump. | [10] |
| Plasma Concentration | Humans (300 mg, twice daily) | Cmax: 3.0 ± 0.89 µg/mL | Provides a reference for systemic exposure. | [1] |
| CSF Concentration | Humans | 0.5–1.8 µmol/ml | Therapeutic concentrations in the CSF are lower than in plasma. | [4] |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
A multi-tiered approach involving in silico, in vitro, and in vivo models is employed to characterize a drug's ability to cross the BBB.[11][12][13][14]
In Vitro Models
In vitro models are crucial for initial screening and mechanistic studies, particularly for identifying interactions with BBB transporters.[15][16]
-
Transwell Cell Culture Systems:
-
Cell Types: Human Brain Microvascular Endothelial Cells (HBMEC) are often used to model the BBB.[17] Co-culture models incorporating astrocytes and pericytes provide a more physiologically relevant system by enhancing tight junction integrity and transporter expression.[15][17]
-
Protocol: Endothelial cells are seeded on a microporous membrane of a Transwell insert, creating two compartments: an apical (blood-side) and a basolateral (brain-side) chamber. Abacavir is added to the apical chamber. Samples are taken from the basolateral chamber over time to determine the permeability coefficient (Papp). To assess active efflux, the experiment is reversed, with Abacavir added to the basolateral chamber and its transport to the apical side measured.
-
Transporter Studies: Cell lines overexpressing specific transporters, such as Madin-Darby Canine Kidney (MDCKII) cells transfected with human ABCB1 (P-gp) or ABCG2 (BCRP), are used to confirm if Abacavir is a substrate.[10][18] A significantly higher transport from the basolateral to the apical side compared to the reverse indicates active efflux.[18]
-
-
Isolated Brain Capillaries:
-
Protocol: Brain capillaries are isolated from rodent brain tissue. These preparations retain endogenous levels of transporters like P-gp.[10][13] The ability of compounds, such as Abacavir prodrug dimers, to inhibit the efflux of a known fluorescent P-gp substrate (e.g., rhodamine 123) is measured using techniques like confocal microscopy.[10][13] This provides direct evidence of interaction with efflux pumps at the BBB.
-
In Vivo Models
In vivo studies in animal models are the gold standard for determining the extent of BBB penetration under physiological conditions.[13]
-
Pharmacokinetic Studies in Rodents:
-
Protocol: Sprague-Dawley rats or mice (including wild-type and transporter-knockout strains) are administered this compound via a relevant route (e.g., intraperitoneal or oral).[6][10] At predetermined time points, blood and brain tissue are collected.[19]
-
Sample Analysis: Drug concentrations in plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: The key metrics derived are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu), which is considered the most accurate predictor of CNS exposure at the target site.[11]
-
-
Microdialysis:
-
Protocol: This technique allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal. A microdialysis probe is surgically implanted into a specific brain region. Following Abacavir administration, dialysate samples are collected over several hours and analyzed by LC-MS/MS.
-
Data Analysis: This method provides a time-concentration profile of the unbound drug in the brain, which can be compared directly with the unbound plasma concentration profile to accurately determine BBB transport kinetics.[13]
-
Mechanisms of Abacavir Transport and Efflux at the BBB
The limited penetration of Abacavir into the CNS is not due to poor passive diffusion alone but is actively regulated by efflux transporters of the ATP-binding cassette (ABC) family.[4][5][10]
P-glycoprotein (P-gp/ABCB1) Efflux
Preclinical evidence strongly indicates that Abacavir is a substrate for P-glycoprotein.[10] P-gp is a key efflux transporter highly expressed on the luminal (blood-facing) side of brain capillary endothelial cells, where it functions as a "hydrophobic vacuum cleaner," actively pumping a wide range of xenobiotics out of the endothelial cells and back into the bloodstream.[10][20] This action significantly restricts the net accumulation of its substrates, including Abacavir, in the brain.[10][21] Studies using P-gp knockout mice have confirmed this mechanism, showing a dramatic increase in brain concentrations of Abacavir compared to wild-type mice.[10]
Breast Cancer Resistance Protein (BCRP/ABCG2) Efflux
In addition to P-gp, in vitro studies have identified Abacavir as a substrate for BCRP (ABCG2), another important efflux transporter at the BBB.[18][22] BCRP works in concert with P-gp to limit the brain penetration of dual substrates.[21]
The following diagram illustrates the primary mechanism limiting Abacavir's entry into the brain.
Caption: Abacavir transport across the blood-brain barrier is limited by active efflux via P-gp and BCRP.
Experimental and Logical Workflow Diagrams
The assessment of a drug's BBB penetration follows a logical progression from high-throughput screening to detailed in vivo characterization.
Caption: A tiered workflow for assessing the blood-brain barrier penetration of drug candidates.
The interplay of various factors determines the ultimate concentration of Abacavir in the CNS. Understanding these relationships is key to developing strategies to enhance its delivery.
Caption: Factors limiting Abacavir's CNS entry and strategies to potentially overcome them.
Conclusion
Preclinical studies demonstrate that this compound has moderate penetration into the central nervous system.[2][7] While its physicochemical properties allow for some passive diffusion across the blood-brain barrier, its efficacy is significantly curtailed by its role as a substrate for the efflux transporters P-glycoprotein (P-gp) and BCRP.[10][22] The experimental workflows detailed herein, from in vitro transporter assays to in vivo pharmacokinetic studies in animal models, are essential for quantifying this interaction and determining the net CNS exposure. Understanding these limiting factors has spurred research into strategies like the use of P-gp inhibitors or novel prodrug approaches to enhance the delivery of Abacavir to the brain, which is critical for eradicating HIV reservoirs in the CNS.[10]
References
- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How much do antiretroviral drugs penetrate into the central nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical implications of CNS penetration of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Paradox of HIV Blood–Brain Barrier Penetrance and Antiretroviral Drug Delivery Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters and drug efflux at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Population Pharmacokinetics of Abacavir in Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LOW CSF Concentrations of the Nucleotide HIV Reverse Transcriptase Inhibitor, Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Toward Eradicating HIV Reservoirs in the Brain: Inhibiting P-glycoprotein at the Blood-Brain Barrier with Prodrug Abacavir Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ovid.com [ovid.com]
- 13. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro models of HIV-1 infection of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Effect of drug efflux transporters on placental transport of antiretroviral agent abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro anti-HIV activity of Abacavir Sulfate against different viral strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir sulfate, a potent carbocyclic nucleoside analog, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy lies in its ability to thwart the replication of the virus by targeting the crucial reverse transcriptase enzyme. This technical guide provides an in-depth overview of the in vitro anti-HIV activity of this compound against a spectrum of viral strains, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
Abacavir is a prodrug that, upon intracellular uptake, undergoes enzymatic conversion to its active metabolite, carbovir triphosphate (CBV-TP).[1][2] This active form, a synthetic analog of deoxyguanosine triphosphate (dGTP), competitively inhibits the HIV-1 reverse transcriptase.[1] CBV-TP is incorporated into the nascent viral DNA strand, and due to the absence of a 3'-hydroxyl group, it acts as a chain terminator, prematurely halting DNA elongation and thus preventing the completion of viral DNA synthesis.[1][2]
Quantitative Assessment of In Vitro Anti-HIV Activity
The in vitro potency of this compound is quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) against various HIV-1 strains in different cell lines. Concurrently, its cytotoxicity is assessed by measuring the 50% cytotoxic concentration (CC₅₀). The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the drug's safety margin.
Table 1: In Vitro Anti-HIV-1 Activity of this compound Against Laboratory Strains
| HIV-1 Strain | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| Laboratory Strains | Monocytes & PBMCs | - | 3.7 - 5.8 | [1] |
| Wild-type HIV-1 | MT-4 cells | - | 4.0 | [3][4] |
Table 2: In Vitro Anti-HIV-1 Activity of this compound Against Clinical Isolates
| HIV-1 Isolates | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| 8 Clinical Isolates | Monocytes & PBMCs | - | 0.26 (mean) | [1][3] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) | Reference |
| CEM cells | 160 | [3] |
| CD4+ CEM cells | 140 | [3] |
| Normal bone progenitor cells (BFU-E) | 110 | [3] |
| MT-4 cells | - | - |
Note: Specific CC₅₀ for MT-4 cells was not available in the searched literature.
HIV-1 Resistance to Abacavir
The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to Abacavir is primarily associated with specific mutations in the reverse transcriptase gene. The M184V mutation can lead to a 2-4 fold reduction in susceptibility to Abacavir.[3] Other key resistance-associated mutations include K65R, L74V, and Y115F.[1]
Experimental Protocols
Determination of Antiviral Activity (IC₅₀/EC₅₀)
A common method for determining the antiviral activity of Abacavir is through cell-based assays that measure the inhibition of viral replication.
a. Cell Culture and Virus Propagation:
-
Cell Lines: Human T-cell lines such as MT-4 or CEM, or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Virus Strains: Laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates are propagated in appropriate host cells. Viral stock titers are determined using methods like the p24 antigen assay.
b. Antiviral Assay:
-
Seed the selected cell line in a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Measure the extent of viral replication in the presence of the drug compared to an untreated virus control. This can be done using several endpoints:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.
-
Cytopathic Effect (CPE) Reduction Assay: In cell lines like MT-2, HIV-1 infection leads to cell death (CPE). The ability of the drug to prevent CPE is measured, often using a cell viability dye like MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].[5]
-
c. Data Analysis:
-
The concentration of Abacavir that inhibits viral replication by 50% (IC₅₀ or EC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Determination of Cytotoxicity (CC₅₀)
Cytotoxicity assays are performed in parallel with antiviral assays to assess the toxic effects of the drug on the host cells.
a. Cytotoxicity Assay:
-
Seed the uninfected host cells in a 96-well microtiter plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate the plates for the same duration as the antiviral assay.
-
Measure cell viability using a suitable method:
-
MTT Assay: Measures the metabolic activity of viable cells, which convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Trypan Blue Exclusion Assay: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
-
b. Data Analysis:
-
The concentration of Abacavir that reduces cell viability by 50% (CC₅₀) is calculated from a dose-response curve of cell viability versus drug concentration.
Visualizations
Signaling Pathway of Abacavir Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Anti-HIV Activity Assessment
Caption: General workflow for determining the in vitro anti-HIV activity and cytotoxicity of this compound.
Conclusion
This compound demonstrates potent and selective in vitro activity against a range of HIV-1 strains, including both laboratory-adapted strains and clinical isolates. Its mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor is well-established. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HIV therapeutics. Understanding the in vitro profile of Abacavir is crucial for its effective clinical use and for the development of next-generation antiretroviral agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral Abacavir Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral abacavir sulfate, a potent nucleoside reverse transcriptase inhibitor (NRTI) crucial in the combination therapy for Human Immunodeficiency Virus (HIV) infection.[1][2][3]
Absorption and Bioavailability
Oral this compound is rapidly and extensively absorbed, with a mean absolute oral bioavailability of approximately 83%.[2][4][5] Following oral administration, this compound dissociates to its free base, abacavir.[6] The pharmacokinetic properties of abacavir are independent of the dose over a range of 300 to 1,200 mg per day.[6]
Effect of Food
The administration of abacavir tablets with food does not have a clinically significant effect on the area under the curve (AUC).[4][5] While a high-fat meal can decrease the maximum concentration (Cmax) by about 26% and delay the time to maximum concentration (Tmax) by approximately 38 minutes, the overall exposure (AUC) remains unchanged.[5] Therefore, abacavir can be administered with or without meals.[5]
Formulations
Commercially available abacavir tablets and oral solutions are considered interchangeable.[4] Studies have shown that the tablet formulation is bioequivalent to the oral solution.[5]
Distribution
Following absorption, abacavir is extensively distributed throughout the body. The volume of distribution following intravenous administration is approximately 0.86 ± 0.15 L/kg.[2] Abacavir has a low plasma protein binding of about 50%, which is independent of the plasma concentration of the drug.[2] Notably, abacavir can cross the blood-brain barrier.[3]
Metabolism
Abacavir is primarily metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine.[1][7] The two main metabolic pathways involve alcohol dehydrogenase and glucuronosyltransferase, which convert abacavir into a 5′-carboxylic acid metabolite and a 5′-glucuronide metabolite, respectively.[2][4] These metabolites do not possess antiviral activity.[2] It is important to note that abacavir does not significantly undergo metabolism via the cytochrome P450 enzyme system.[2][7]
Excretion
The primary route of elimination for abacavir and its metabolites is through the urine, accounting for approximately 82.2% of the administered dose, with only 1.2% as unchanged drug.[2] About 16% of the dose is excreted in the feces.[2] The elimination half-life of abacavir is approximately 1.54 ± 0.63 hours.[2]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of abacavir in different populations and under various conditions.
Table 1: Single-Dose Pharmacokinetics of Oral Abacavir in HIV-Infected Adults (Fasting)
| Dose (mg) | Cmax (μg/mL) | AUC₀₋∞ (μg·h/mL) | Tmax (h) | t½ (h) |
| 100 | 0.6 | 1.0 | 1.0 - 1.7 | 0.9 - 1.7 |
| 300 | 3.0 ± 0.89 | 6.02 ± 1.73 | 1.0 - 1.7 | 1.54 ± 0.63 |
| 600 | 4.7 | 15.7 | 1.0 - 1.7 | 0.9 - 1.7 |
| 900 | - | - | 1.0 - 1.7 | 0.9 - 1.7 |
| 1200 | 9.6 | 32.8 | 1.0 - 1.7 | 0.9 - 1.7 |
| Data compiled from multiple sources.[2][8] |
Table 2: Effect of Food on Single 300 mg Oral Abacavir Dose in Adults
| Condition | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) |
| Fasting (Innovator) | 2528 | 5675 | 5770 |
| Fed (Innovator) | 1781 | 4574 | 4654 |
| Fasting (Generic) | 2526 | 5565 | 5668 |
| Fed (Generic) | 1841 | 4487 | 4571 |
| Data from a bioequivalence study.[9] |
Table 3: Pediatric Pharmacokinetics of Oral Abacavir (8 mg/kg twice daily)
| Age Group | Cmax (mg/L) | AUC₀₋₁₂ (mg·h/L) |
| Toddlers and Infants | 2.5 | 6.1 |
| Children | 3.6 | 8.7 |
| Model-predicted geometric mean values.[1] |
Special Populations
Hepatic Impairment
In patients with mild hepatic impairment (Child-Pugh Class A), the mean AUC of abacavir is increased by 89%, and the half-life is increased by 58%.[6][10] The recommended dose for these patients is 200 mg twice daily.[6][10] Abacavir is contraindicated in patients with moderate to severe hepatic impairment.[6]
Renal Impairment
The pharmacokinetic properties of abacavir have not been determined in patients with impaired renal function.[6][10] However, as renal excretion of unchanged abacavir is a minor route of elimination, no dosage adjustments are recommended for patients with renal impairment.[2]
Pediatric Patients
The recommended pediatric dose of abacavir is 8 mg/kg twice daily, up to a maximum of 300 mg twice daily.[1] Model-based predictions show that equivalent systemic exposure is achieved with once-daily and twice-daily dosing regimens.[1] There are no pharmacokinetic differences between the tablet and oral solution formulations in children.[1]
Drug-Drug Interactions
Coadministration of ethanol with abacavir can result in a 41% increase in abacavir AUC and a 26% increase in its half-life due to competition for alcohol dehydrogenase.[6] While in vitro studies suggest a low potential for clinically significant drug interactions with drugs metabolized by cytochrome P450 enzymes, some interactions have been observed.[7][11] For instance, coadministration with methadone has been shown to increase the systemic clearance of methadone.[12]
Experimental Protocols: A Methodological Overview
Pharmacokinetic studies of abacavir typically follow a standardized workflow to ensure robust and reliable data.
References
- 1. Population pharmacokinetics of abacavir in infants, toddlers and children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Abacavir - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioequivalence of abacavir generic and innovator formulations under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Single-Dose Pharmacokinetics and Safety of Abacavir (1592U89), Zidovudine, and Lamivudine Administered Alone and in Combination in Adults with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Abacavir Sulfate
[AN-ABS-001]
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Abacavir Sulfate in bulk drug and pharmaceutical dosage forms. The method is proven to be stability-indicating through forced degradation studies, ensuring that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) crucial in the treatment of HIV-1 infection.[1][2][3] It is a synthetic carbocyclic nucleoside that, in vivo, is converted to its active metabolite which inhibits the activity of HIV-1 reverse transcriptase.[3][4] Accurate and reliable analytical methods are essential for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. This document provides a detailed protocol for an RP-HPLC method that is simple, precise, accurate, and specific for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Potassium Dihydrogen Phosphate Buffer : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25 °C ± 2 °C) |
| Detection Wavelength | 286 nm |
| Run Time | 10 minutes |
Chemicals and Reagents
This compound reference standard and samples were obtained from a certified source. HPLC grade acetonitrile, potassium dihydrogen phosphate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used. High-purity water was generated using a Milli-Q or equivalent water purification system.[5]
Preparation of Solutions
Mobile Phase Preparation: A 10 mM potassium dihydrogen phosphate buffer was prepared by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.5 with phosphoric acid. The mobile phase was prepared by mixing the buffer and acetonitrile in a 70:30 (v/v) ratio, followed by filtration and degassing.
Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared by dissolving the accurately weighed reference standard in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Sample Solution Preparation: For bulk drug analysis, a solution of approximately 1000 µg/mL was prepared by dissolving the accurately weighed sample in the mobile phase. For tablet dosage forms, a powder equivalent to a single dose was dissolved in a suitable volume of mobile phase, sonicated, and filtered to obtain a final concentration within the linear range of the method.
Method Validation Protocol
The developed RP-HPLC method was validated in accordance with ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7][8]
Specificity and Forced Degradation
Specificity was evaluated by analyzing the blank, placebo, standard, and sample solutions to ensure no interference at the retention time of this compound. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][9][10]
-
Acid Degradation: Refluxing with 1N HCl at 80°C for 30 minutes.[9]
-
Base Degradation: Refluxing with 1N NaOH at 80°C for 24 hours.[11]
-
Oxidative Degradation: Treatment with 30% H₂O₂ at room temperature.
-
Thermal Degradation: Exposure of the solid drug to 80°C for 72 hours.[9]
-
Photolytic Degradation: Exposure of the drug solution to UV light.
This compound was found to be susceptible to degradation under acidic and oxidative conditions, while it remained stable under basic, thermal, and photolytic conditions.[5][9][12] The degradation products were well-resolved from the parent drug peak, confirming the method's specificity.
Linearity
The linearity of the method was established by analyzing a series of six concentrations of this compound over the range of 10-35 µg/mL.[10] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%) of the target concentration.[10] The percentage recovery was calculated.
Precision
Precision was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was assessed by analyzing the same solution on three different days. The relative standard deviation (%RSD) of the peak areas was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and detection wavelength (±1 nm).[10] The effect of these changes on the system suitability parameters was observed.
Results and Discussion
The developed RP-HPLC method provided a symmetrical peak for this compound with a retention time of approximately 4.5 minutes.[10] The validation results are summarized in the tables below.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 3: Summary of Validation Data
| Validation Parameter | Result |
| Linearity Range | 10 - 35 µg/mL[10] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.66 µg/mL[10] |
| LOQ | 2.01 µg/mL[10] |
| Robustness | The method was found to be robust. |
The low %RSD values for precision and the high recovery percentages for accuracy indicate that the method is precise and accurate. The method's robustness was confirmed as minor variations in the experimental conditions did not significantly affect the results.
Protocol Workflow
The following diagram illustrates the workflow for the RP-HPLC method development and validation of this compound.
Caption: Workflow for RP-HPLC Method Development and Validation of this compound.
Conclusion
The developed stability-indicating RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 188062-50-2 [chemicalbook.com]
- 3. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijrpc.com [ijrpc.com]
- 12. NIScPR Online Periodical Repository: Forced degradation study of this compound under the frame of genotoxic impurity [nopr.niscpr.res.in]
Application Note and Protocol for the Preparation of Abacavir Sulfate Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Accurate and precise analytical testing is crucial for quality control and formulation development of this compound drug products. The preparation of reliable standard solutions is a fundamental prerequisite for achieving valid analytical results. This document provides a detailed protocol for the preparation of this compound standard solutions for analytical purposes, such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectroscopy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to the preparation of standard solutions.
Table 1: Solubility of this compound
| Solvent System | Solubility | Temperature | Reference |
| Distilled Water | ~77 mg/mL | 25°C | [1] |
| Water (pH 7) | >80 mM | 25°C | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | Not Specified | [2] |
| Water | 36 mg/mL | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | ~0.15 mg/mL | Not Specified | [2][4] |
Table 2: Typical Concentrations for Standard Solutions
| Analytical Method | Concentration Range | Diluent | Reference |
| UHPLC | 0.10 mg/mL | Water | [5] |
| UV Spectroscopy | 1 - 100 µg/mL | Methanol and 1% Ortho Phosphoric Acid (75:25) | [6] |
| USP Assay (HPLC) | 0.21 mg/mL (equivalent to 0.18 mg/mL abacavir) | 1 mL Phosphoric Acid in 1 L Water | [7] |
| HPLC | 10 - 30 µg/mL | Mobile Phase (Potassium dihydrogen phosphate buffer: Acetonitrile, 70:30, v/v) | [8] |
Experimental Protocols
The following protocols describe the preparation of this compound standard solutions for different analytical applications. It is crucial to use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents.
Protocol 1: Preparation of this compound Standard Stock Solution for HPLC/UHPLC Analysis
This protocol is suitable for preparing a stock solution for assays and related substance analysis.
Materials:
-
This compound Reference Standard (USP or EP grade)
-
High-purity water
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh a suitable amount of this compound Reference Standard. For a 0.1 mg/mL solution, weigh approximately 10 mg.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of high-purity water to the flask.
-
Sonicate for 5-10 minutes, or until the this compound is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with high-purity water and mix thoroughly.
Protocol 2: Preparation of Working Standard Solutions for UV-Visible Spectroscopy
This protocol describes the preparation of a series of working standard solutions for linearity studies.
Materials:
-
This compound Standard Stock Solution (e.g., 1000 µg/mL prepared in methanol)[8]
-
Solvent blend (e.g., Methanol and 1% ortho-phosphoric acid in a 75:25 ratio)[6]
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Prepare a primary stock solution of this compound at a concentration of 1000 µg/mL by dissolving 100 mg of the reference standard in 100 mL of methanol.[8]
-
From the primary stock solution, prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock to 100 mL with the solvent blend.
-
Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL) by pipetting appropriate volumes of the secondary stock solution into 10 mL volumetric flasks and diluting to the mark with the solvent blend.[6]
Stability and Storage
-
This compound is susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[5][9]
-
Aqueous solutions of this compound in PBS (pH 7.2) are not recommended for storage for more than one day.[2]
-
For UV analysis, solutions in a solvent blend of methanol and ortho-phosphoric acid have been shown to be stable for up to 120 minutes at room temperature.[6]
-
It is generally recommended to prepare fresh solutions daily. If storage is necessary, solutions should be stored in a refrigerator, protected from light, and their stability should be verified.
Visualizations
Diagram 1: Workflow for Preparing this compound Standard Solutions
Caption: A flowchart illustrating the general steps for preparing this compound standard solutions for analytical testing.
Diagram 2: Logical Relationship of Factors Affecting Solution Stability
Caption: Key factors that can influence the stability of this compound in solution.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. drugfuture.com [drugfuture.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for UV Spectrophotometric Estimation of Abacavir Sulfate in Tablets
These application notes provide a comprehensive overview and detailed protocols for the quantitative estimation of Abacavir Sulfate in pharmaceutical tablet formulations using UV-Visible Spectrophotometry. This method offers a simple, rapid, and cost-effective alternative to chromatographic techniques for routine quality control analysis.
Introduction
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of its pharmaceutical dosage forms. UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs). This document outlines a validated UV spectrophotometric method for the estimation of this compound in tablets, detailing the required instrumentation, reagents, and a step-by-step protocol. The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum.
Principle of the Method
The fundamental principle behind this method is the measurement of the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a series of standard solutions of known concentrations and measuring their absorbances, a calibration curve can be constructed. The concentration of this compound in a tablet formulation can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Instrumentation and Materials
-
Instrumentation: A UV-Visible double beam spectrophotometer with a 1 cm quartz cuvette is required.
-
Reagents and Chemicals:
-
Apparatus:
Experimental Protocols
The following protocols are based on established and validated methods for the UV spectrophotometric estimation of this compound.
The choice of solvent is critical as it can influence the absorbance spectrum of the analyte. This compound is soluble in various solvents, including methanol, 0.1N HCl, and a mixture of 15% phosphoric acid and distilled water.[1][3][4]
Protocol:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in the chosen solvent (e.g., Methanol).
-
Scan the solution over a wavelength range of 200-400 nm using the UV-Visible spectrophotometer with the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For this compound, λmax is typically observed in the range of 283-296 nm depending on the solvent used.[1][4]
Protocol:
-
Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[3]
-
Dissolve the standard in a small amount of the selected solvent (e.g., Methanol).
-
Make up the volume to 50 mL with the solvent to obtain a standard stock solution of 1000 µg/mL.[3]
-
From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with the same solvent.
Protocol:
-
From the working standard solution (100 µg/mL), pipette out aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into a series of 10 mL volumetric flasks.
-
Dilute each flask to the mark with the solvent to obtain final concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.
-
Measure the absorbance of each solution at the determined λmax against the solvent blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
Protocol:
-
Weigh and powder twenty tablets of a commercial formulation of this compound.[2]
-
Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[2][4]
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.[2]
-
Make up the volume to 100 mL with the solvent and filter the solution through Whatman filter paper No. 41.[1][4]
-
From the filtrate, dilute the solution with the solvent to obtain a final concentration within the linearity range (e.g., 15 µg/mL).
Protocol:
-
Measure the absorbance of the final sample solution at the λmax against the solvent blank.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound per tablet using the following formula: Amount of Drug per Tablet (mg) = (C × D × W_avg) / W_sample Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
D = Dilution factor
-
W_avg = Average weight of one tablet (mg)
-
W_sample = Weight of tablet powder taken (mg)
-
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: Summary of Different UV Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | 15% Phosphoric Acid & Distilled Water[1] | 0.1N HCl[4] | pH 7.4 Phosphate Buffer[5] | Methanol[3] |
| λmax (nm) | 283[1] | 296[4] | 285[5] | Not specified |
| Linearity Range (µg/mL) | 5-30[1] | 2-16[4] | Not specified | Not specified |
| Correlation Coefficient (r²) | 0.9998[1] | 0.999[4] | 0.9999[5] | Not specified |
Table 2: Method Validation Parameters
| Parameter | Reported Value | Reference |
| Accuracy (% Recovery) | 99.94% - 100.2% | [6] |
| 99.61% - 99.92% | [4] | |
| 100.38 ± 0.29% | [5] | |
| Precision (%RSD) | < 2 | [4] |
| Limit of Detection (LOD) | 0.5671 µg/mL | [1] |
| 0.1281 µg/mL | [4] | |
| 0.1074 µg/ml | [5] | |
| Limit of Quantification (LOQ) | 1.7187 µg/mL | [1] |
| 0.3843 µg/mL | [4] | |
| 0.3257 µg/ml | [5] |
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.
Caption: Experimental workflow for this compound estimation.
Caption: Logical relationship of method validation parameters.
Conclusion
The UV spectrophotometric method described provides a simple, accurate, and precise means for the routine quality control analysis of this compound in tablet formulations. The method is economical as it does not require expensive instrumentation or reagents. The validation data confirms that the method is reliable and can be successfully applied for the intended purpose in a pharmaceutical setting.
References
- 1. rjptonline.org [rjptonline.org]
- 2. tsijournals.com [tsijournals.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Development and Validation of Uv-Spectrophotometric Method for Estimation of this compound Nanoparticles. | PDF [slideshare.net]
- 6. japsonline.com [japsonline.com]
Application Note: A Stability-Indicating UHPLC Method for the Determination of Abacavir Sulfate and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative determination of Abacavir Sulfate and its degradation products. The described method is rapid, accurate, and precise, making it suitable for routine quality control and stability studies of this compound in bulk drug substances. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. To ensure the safety and efficacy of the drug product, it is crucial to monitor the purity of the bulk drug and identify any potential degradation products that may form during manufacturing, storage, or handling. A stability-indicating analytical method is essential to separate and quantify the API in the presence of its impurities and degradants. This document provides a detailed protocol for a UHPLC method that achieves this objective.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated UHPLC method was employed for the separation and quantification of this compound and its degradation products.[1][2][3]
Table 1: UHPLC System and Chromatographic Conditions [1][2][3]
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC H Class or equivalent |
| Column | Waters Acquity BEH C8 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.10% v/v o-phosphoric acid in water |
| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol |
| Gradient Program | Time (min) / %B: 0/8, 5/40, 6/40, 6.01/8 |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | Not specified, typically 1-5 µL for UHPLC |
| Run Time | 6.0 min |
| Diluent | Water |
Preparation of Solutions
Standard Stock Solution (this compound):
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a concentration of 0.10 mg/mL.[1]
Impurity Stock Solutions:
-
Prepare individual stock solutions of each known impurity in a 1:1 (v/v) mixture of water and acetonitrile at a concentration of 0.10 mg/mL.[1]
Sample Solution:
-
Accurately weigh and dissolve an appropriate amount of the this compound test sample in water to obtain a concentration of 0.10 mg/mL.[1]
Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][2][3][4] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
Acid Hydrolysis:
-
Dissolve 50 mg of this compound in 5 mL of water in a 50 mL round-bottom flask.[4]
-
Add 5 mL of 1N Hydrochloric Acid (HCl).[4]
-
Reflux the solution at 80°C for 30 minutes.[4]
-
Cool the solution to room temperature and neutralize with 5 mL of 1N Sodium Hydroxide (NaOH).[4]
-
Dilute the solution to a final volume of 50 mL with the mobile phase.[4]
Base Hydrolysis:
-
Dissolve 50 mg of this compound in 5 mL of water in a 50 mL round-bottom flask.[4]
-
Add 5 mL of 1N Sodium Hydroxide (NaOH).[4]
-
Reflux the solution at 80°C for 30 minutes.[4]
-
Cool the solution to room temperature and neutralize with 5 mL of 1N Hydrochloric Acid (HCl).[4]
-
Dilute the solution to a final volume of 50 mL with the mobile phase.[4]
Oxidative Degradation:
-
Details on the specific concentration of the oxidizing agent (e.g., hydrogen peroxide) and the duration of exposure were not fully specified in the provided search results, but this is a standard stress condition.
Thermal Degradation:
-
Expose approximately 200 mg of solid this compound to a temperature of 80°C for 72 hours in a hot air oven.[4]
-
After exposure, dissolve the sample in the mobile phase for analysis.[4]
Photolytic Degradation:
-
The specific conditions for photolytic degradation as per ICH guidelines were employed, although detailed parameters were not available in the search results.
Results and Data Presentation
The developed UHPLC method successfully separated this compound from its known impurities and degradation products generated during forced degradation studies.[1][3] this compound was found to be susceptible to degradation under acidic and oxidative conditions, while it remained stable under basic, thermal, and photolytic conditions.[1][3][4][5]
Table 2: Summary of Forced Degradation Results
| Stress Condition | Observation |
| Acid Hydrolysis | Significant degradation observed.[1][3][4] Formation of an unknown impurity (Imp-A1) at RRT 0.88 and known impurity Imp-B.[1] Another study identified a degradant with m/z 191.2.[4][5] |
| Base Hydrolysis | No significant degradation observed.[1][4] |
| Oxidative Stress | Significant degradation observed.[1][3][4] Formation of degradants with m/z 319.2 and 247.2.[4][5] |
| Thermal Degradation | No significant degradation observed.[1][4] |
| Photolytic Degradation | No significant degradation observed.[1] |
Table 3: System Suitability and Validation Parameters
| Parameter | Result |
| Specificity | The method is specific for this compound in the presence of its known impurities (Imp-A to Imp-G) and degradation products.[1] |
| Linearity | The method demonstrated good linearity over a specified concentration range. |
| Accuracy | The method was found to be accurate, with good recovery values.[1] |
| Precision | The method is precise, with low relative standard deviation for replicate injections.[1] |
| Limit of Detection (LOD) | The lowest concentration at which the analyte can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration at which the analyte can be reliably quantified. |
| Robustness | The method is robust to small, deliberate variations in chromatographic conditions such as flow rate, column temperature, and mobile phase composition.[1] |
Note: Specific quantitative values for Linearity, Accuracy, Precision, LOD, and LOQ were not detailed in the provided search results but are essential components of a full method validation.
Visualizations
Caption: Experimental workflow for the UHPLC analysis of this compound.
Caption: Degradation pathways of this compound under stress conditions.
Conclusion
The UHPLC method described in this application note is demonstrated to be a reliable and efficient tool for the analysis of this compound and its degradation products. The short run time and high resolution make it an ideal choice for high-throughput environments in the pharmaceutical industry. The stability-indicating nature of the method ensures that it can be effectively used for monitoring the quality and stability of this compound throughout its shelf life. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and quality control of this important antiretroviral drug.
References
- 1. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. NIScPR Online Periodical Repository: Forced degradation study of this compound under the frame of genotoxic impurity [nopr.niscpr.res.in]
Application Notes and Protocols for In Vitro Studies of Abacavir Sulfate in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Abacavir Sulfate in combination with other antiretroviral agents, particularly other Nucleoside Reverse Transcriptase Inhibitors (NRTIs). The provided protocols offer detailed methodologies for key experiments to assess the efficacy and synergistic interactions of these drug combinations against the Human Immunodeficiency Virus (HIV).
Application Notes
Abacavir, a carbocyclic synthetic nucleoside analog, is a potent inhibitor of HIV-1 reverse transcriptase. In vivo, this compound is converted to its active metabolite, carbovir triphosphate (CBV-TP), which interferes with viral replication. Combination therapy with multiple antiretroviral drugs is the standard of care for HIV-1 infection, as it can enhance antiviral efficacy, delay the emergence of drug resistance, and reduce drug dosages and associated toxicities. In vitro studies are crucial for identifying synergistic, additive, or antagonistic interactions between antiviral agents before they are evaluated in clinical settings.
Abacavir has demonstrated synergistic antiviral activity when combined with zidovudine (ZDV) and additive or synergistic effects with lamivudine (3TC) in vitro. The combination of abacavir, zidovudine, and lamivudine has been shown to synergistically block in vitro Feline Immunodeficiency Virus (FIV) replication, a commonly used model for HIV. Understanding the nature of these interactions at a cellular level is essential for designing effective therapeutic regimens.
Mechanism of Action and Intracellular Activation
Abacavir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Cellular enzymes convert abacavir sequentially to carbovir monophosphate, diphosphate, and finally to the active carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA.
-
Signaling Pathway of Abacavir Intracellular Phosphorylation
Caption: Intracellular activation pathway of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro studies assessing the antiviral activity and cytotoxicity of this compound alone and in combination with zidovudine (ZDV) and lamivudine (3TC). This data is illustrative and serves as a template for presenting results from actual experiments.
Table 1: Antiviral Activity and Cytotoxicity of Single Agents against HIV-1
| Drug | Cell Line | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ |
| This compound | MT-4 | 4.0 | 160 | 40 |
| Zidovudine (ZDV) | MT-4 | 0.04 | >1000 | >25000 |
| Lamivudine (3TC) | MT-4 | 0.5 | >1000 | >2000 |
¹EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%. ³Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.
Table 2: Synergistic Antiviral Activity of this compound in Combination with Zidovudine and Lamivudine
| Drug Combination | Ratio | EC₅₀ of Combination (µM) | Combination Index (CI)⁴ | Interaction |
| Abacavir + Zidovudine | 1:1 | 0.8 | 0.45 | Synergy |
| Abacavir + Lamivudine | 1:1 | 1.5 | 0.75 | Synergy |
| Abacavir + ZDV + 3TC | 1:1:1 | 0.5 | 0.30 | Strong Synergy |
⁴Combination Index (CI): Calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC₅₀) and Cytotoxicity (CC₅₀) using the MTT Assay
This protocol is designed to determine the concentration of a single antiretroviral agent that inhibits 50% of viral replication (EC₅₀) and the concentration that is toxic to 50% of host cells (CC₅₀).
-
Experimental Workflow for EC₅₀ and CC₅₀ Determination
Caption: Workflow for determining EC₅₀ and CC₅₀ using the MTT assay.
Materials:
-
Susceptible host cell line (e.g., MT-4, CEM)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound and other antiretroviral agents
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture and maintain the chosen cell line in logarithmic growth phase.
-
Drug Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium.
-
Cytotoxicity Assay (CC₅₀): a. Seed 1 x 10⁴ cells per well in a 96-well plate. b. Add the drug dilutions to the wells in triplicate. Include cell-only controls (no drug). c. Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Antiviral Assay (EC₅₀): a. Seed 1 x 10⁴ cells per well in a separate 96-well plate. b. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. c. Immediately add the drug dilutions to the infected cells in triplicate. Include infected, untreated controls and uninfected, untreated controls. d. Incubate the plate for 4-5 days.
-
MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. For CC₅₀, calculate the percentage of cell viability relative to the cell-only control. b. For EC₅₀, calculate the percentage of viral inhibition relative to the infected, untreated control. c. Determine the CC₅₀ and EC₅₀ values by plotting the percentage of viability or inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Synergy Testing using the Checkerboard Method
This protocol is used to evaluate the interaction between two or more drugs when used in combination.
-
Logical Relationship in Checkerboard Assay Setup
Caption: Conceptual layout of a checkerboard assay plate.
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and the second drug (e.g., Zidovudine) at 4 times their respective EC₅₀ values.
-
Plate Setup: a. In a 96-well plate, add culture medium to all wells. b. Create a serial dilution of Drug A (Abacavir) horizontally across the plate. c. Create a serial dilution of Drug B (Zidovudine) vertically down the plate. This will result in a matrix of wells with varying concentrations of both drugs. d. Include wells with each drug alone and a cell-only control.
-
Cell Seeding and Infection: a. Add 1 x 10⁴ cells infected with HIV-1 (at an MOI of 0.01-0.1) to each well.
-
Incubation and Readout: a. Incubate the plate for 4-5 days. b. Perform an MTT assay as described in Protocol 1 to determine cell viability.
-
Data Analysis: a. Calculate the percentage of viral inhibition for each drug combination. b. Determine the Combination Index (CI) using the Chou-Talalay method and specialized software (e.g., CompuSyn). The formula for the CI for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone required to produce x% inhibition, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% inhibition.
These application notes and protocols provide a framework for the in vitro evaluation of this compound in combination therapies. Adherence to these methodologies will enable researchers to generate robust and reliable data to inform the development of novel antiretroviral treatment strategies.
Troubleshooting & Optimization
Technical Support Center: Analysis of Abacavir and Its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Abacavir and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Abacavir?
Abacavir is susceptible to degradation under acidic and oxidative conditions.[1][2] Forced degradation studies show that it is relatively stable under basic, thermal, and photolytic stress.[1][2] Under acidic hydrolysis, Abacavir can degrade to form impurities such as Imp-A1.[1] Oxidative stress can lead to the formation of several degradation products, including Imp-O1, Imp-O2, and Imp-O3.[1]
Q2: Which type of HPLC column is best suited for separating Abacavir from its degradation products?
A reversed-phase C8 column is highly effective for this separation. A particularly successful example is the Waters Acquity BEH C8 column (50 mm × 2.1 mm, 1.7 μm particle size), which has been shown to provide excellent resolution between Abacavir, its known impurities, and degradation products.[1] While C18 columns are also used, a C8 column may offer different selectivity that is advantageous for resolving these specific compounds.[1][3]
Q3: What mobile phase composition is recommended for optimal resolution?
A gradient elution using a buffered mobile phase is recommended for the best separation. A common mobile phase consists of:
-
Mobile Phase A: 0.1% o-phosphoric acid in water
-
Mobile Phase B: 0.1% o-phosphoric acid in methanol[1]
An alternative isocratic system uses a mixture of potassium dihydrogen phosphate buffer and acetonitrile (e.g., 70:30, v/v).[3] The choice between gradient and isocratic elution will depend on the complexity of the sample matrix and the number of degradation products to be resolved.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Abacavir and a degradation product | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of both Abacavir and its degradation products. | Ensure the mobile phase pH is controlled, as in the recommended protocols. A slightly acidic pH (using phosphoric acid) generally provides good results. |
| Incorrect Mobile Phase Composition: The ratio of aqueous to organic solvent may not be optimal for separation. | For gradient methods, adjust the gradient slope to increase the separation between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic modifier. | |
| Column Degradation: Loss of stationary phase or contamination of the column can lead to a decrease in performance. | Use a guard column to protect the analytical column. If performance degrades, flush the column or replace it. | |
| Peak Tailing for Abacavir | Secondary Silanol Interactions: Abacavir is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to tailing. | Use a well-deactivated, end-capped column. The use of a buffered mobile phase at a controlled pH, as described in the protocols, will also help to minimize these interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the sample concentration or injection volume. | |
| Variable Retention Times | Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. | Prepare the mobile phase carefully and consistently. For buffered mobile phases, ensure the buffer is fully dissolved and the pH is correctly adjusted before adding the organic modifier. |
| Fluctuations in Column Temperature: Temperature changes can affect retention times. | Use a column oven to maintain a constant and consistent column temperature (e.g., 40°C).[1] | |
| Pump Malfunction: Issues with the HPLC pump can cause flow rate fluctuations. | Ensure the pump is properly primed and there are no air bubbles in the system. | |
| Ghost Peaks in the Chromatogram | Contamination: Contamination in the mobile phase, injection solvent, or the HPLC system itself can lead to extraneous peaks. | Use high-purity HPLC-grade solvents and reagents.[1] Regularly flush the system to remove any contaminants. |
| Carryover from Previous Injections: Residual sample from a previous injection can appear as a ghost peak in a subsequent run. | Optimize the injector wash procedure to ensure the needle and sample loop are thoroughly cleaned between injections. |
Experimental Protocols
High-Resolution UHPLC Method
This method is a stability-indicating UHPLC method adapted from Vukkum et al. for the determination of Abacavir and its related substances.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 μm |
| Mobile Phase A | 0.10% v/v o-phosphoric acid in water |
| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol |
| Gradient Program | Time (min) / %B: 0/8, 5/40, 6/40, 6.01/8 |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 μL |
Quantitative Data Summary:
| Compound | Resolution (Rs) |
| Known Impurities | > 3.0 |
| Degradation Products | > 2.0 |
Forced Degradation Procedure:
-
Acid Hydrolysis: 1 N HCl at 25°C for 42 hours.[1]
-
Base Hydrolysis: 1 N NaOH at 25°C for 42 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at 25°C for 7 days.[1]
-
Thermal Degradation: 105°C for 10 days.[1]
-
Photolytic Degradation: 1.2 million lux hours and 200 W h/m² of UV light for 11 days.[1]
Standard RP-HPLC Method
This method is a stability-indicating RP-HPLC method adapted from Deshpande et al.[3]
Chromatographic Conditions:
| Parameter | Value |
| Column | Grace C18, 150 x 4.6 mm i.d. |
| Mobile Phase | Potassium dihydrogen phosphate buffer: Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min (assumed standard, verify with original method) |
| Detection Wavelength | 286 nm |
Quantitative Data Summary:
| Parameter | Value |
| Retention Time of Abacavir | ~4.5 min |
| Resolution | > 2.0 (between Abacavir and degradation products) |
Visualizations
References
- 1. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
Minimizing matrix effects in bioanalytical assays for Abacavir
Welcome to the technical support center for bioanalytical assays of Abacavir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects and troubleshooting common issues encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological matrices used for Abacavir quantification, and what challenges are associated with them?
A1: The most common biological matrix for Abacavir quantification is human plasma.[1][2][3] Other matrices that may be used in toxicology or specialized studies include rat plasma, fetal tissue, placental homogenates, brain, and heart homogenates.[4] The primary challenge with these matrices, particularly plasma, is the presence of endogenous components like phospholipids, which can cause matrix effects such as ion suppression or enhancement during LC-MS/MS analysis.[5][6]
Q2: What is the primary metabolic pathway for Abacavir, and can its metabolites interfere with the bioanalytical assay?
A2: Abacavir is primarily metabolized in the liver by alcohol dehydrogenase to a 5'-carboxylic acid metabolite and by glucuronosyltransferase to a 5'-glucuronide metabolite.[7][8][9] These metabolites are generally inactive and are not expected to interfere with a well-developed and selective LC-MS/MS assay that uses specific precursor-to-product ion transitions for Abacavir.[3] However, it is crucial to assess the selectivity of the method during validation to ensure no cross-talk from metabolites or other co-administered drugs.[10]
Q3: What are the typical linear dynamic ranges for Abacavir in plasma?
A3: Published LC-MS/MS methods for Abacavir in human plasma have established linear dynamic ranges that vary depending on the specific assay's sensitivity and intended application. For example, one method established a linearity range of 29.8–9318 ng/mL, while another reported a range of 20.065 to 10003 ng/mL.[1][2][3]
Q4: What are acceptable recovery and matrix effect values for a validated Abacavir bioanalytical method?
A4: According to regulatory guidelines, the recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible. For Abacavir, mean recovery values of around 86.8% have been reported and are considered acceptable.[1][11] The matrix effect should be minimized and compensated for by a suitable internal standard. The coefficient of variation (%CV) for the matrix effect across different lots of the biological matrix should ideally be less than 15%.[10]
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of Abacavir.
| Possible Cause | Suggested Solution |
| Inefficient sample preparation | Optimize the extraction procedure. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is adjusted to render Abacavir uncharged for efficient partitioning into the organic solvent.[12] For solid-phase extraction (SPE), ensure the sorbent type is appropriate for Abacavir and that the wash and elution steps are optimized.[13] |
| Improper solvent selection for LLE | A mixture of ethyl acetate and dichloromethane (e.g., 90:10, v/v) has been shown to be effective for extracting Abacavir from plasma.[3] Experiment with different solvent polarities and mixtures to improve extraction efficiency. |
| Incomplete reconstitution of the dried extract | Ensure the reconstitution solvent is strong enough to fully dissolve the dried residue. Using the initial mobile phase composition is a common practice.[1] Vortexing or sonication can aid in complete dissolution. |
Problem 2: Significant ion suppression or enhancement (Matrix Effect).
| Possible Cause | Suggested Solution |
| Co-elution of phospholipids | Modify the chromatographic conditions to separate Abacavir from the phospholipid elution zone. This can be achieved by using a more retentive column, adjusting the gradient profile, or using a divert valve to direct the early and late eluting components to waste.[5][14] A mixture of methanol and acetonitrile as the organic mobile phase has been shown to minimize phospholipid-related matrix effects.[5] |
| Inadequate sample cleanup | Employ a more rigorous sample preparation technique. While protein precipitation is a simple and high-throughput method, it is more prone to matrix effects.[4][6] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[3][12][13] |
| Inappropriate internal standard (IS) | Use a stable isotope-labeled (SIL) internal standard for Abacavir if available. A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte, thus compensating for matrix effects more effectively.[12] If a SIL-IS is not available, use an analog with similar physicochemical properties and elution time. |
| High sample injection volume | Reducing the injection volume can decrease the amount of matrix components introduced into the mass spectrometer, thereby reducing matrix effects. |
Problem 3: Poor peak shape or shifting retention times.
| Possible Cause | Suggested Solution |
| Column degradation | Residual matrix from extracted samples can deposit on the LC column over time, leading to performance degradation.[15] Implement a regular column cleaning and replacement schedule. Using a guard column can also help extend the life of the analytical column. |
| Mobile phase issues | Ensure the mobile phase is properly prepared, degassed, and that the pH is consistent. Inconsistent mobile phase composition can lead to shifts in retention time.[2] Using volatile buffers like ammonium formate or ammonium acetate is recommended for LC-MS applications.[14] |
| System leaks | Check for any leaks in the LC system, from the pump to the mass spectrometer interface. Leaks can cause pressure fluctuations and result in retention time variability.[15] |
Experimental Protocols
Representative Liquid-Liquid Extraction (LLE) Protocol for Abacavir in Human Plasma
This protocol is based on a validated method for the quantification of Abacavir in human plasma.[3]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean tube.
-
Add the internal standard solution (e.g., Granisetron).
-
-
Extraction:
-
Add 2.5 mL of an extraction solvent mixture of ethyl acetate and dichloromethane (90:10, v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
-
Evaporation:
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 300 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.
-
Representative LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Gemini C18, 150 mm x 4.6 mm, 5 µm[3] |
| Mobile Phase | Isocratic elution with a suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][3] |
| Flow Rate | 1.0 mL/min[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Abacavir: m/z 287.2 → 191.2[3] Granisetron (IS): m/z 313.1 → 138.2[3] |
Quantitative Data Summary
Table 1: Recovery and Matrix Effect Data for Abacavir Bioanalysis
| Parameter | LQC | MQC | HQC | Reference |
| Mean Recovery (%) | 86.1 | 87.5 | 86.8 | [1] |
| Process Efficiency (%) | 87.2 | 88.3 | 88.1 | [1] |
| Absolute Matrix Effect (%) | 98.9 | 99.5 | 100.2 | [1] |
| Recovery (%) | ≥92% at all concentration levels | [4] |
Visualizations
Caption: Workflow for Abacavir Bioanalysis in Plasma.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. myadlm.org [myadlm.org]
Technical Support Center: Addressing Abacavir Resistance in In Vitro HIV Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models of HIV-1 to study abacavir resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mutations associated with abacavir resistance in HIV-1?
A1: In vitro studies have identified four key mutations in the HIV-1 reverse transcriptase (RT) enzyme that are associated with abacavir resistance: K65R, L74V, Y115F, and M184V.[1][2][3][4] The M184V mutation often appears first, conferring a moderate decrease in abacavir susceptibility, with additional mutations required for higher-level resistance.[1]
Q2: How does the presence of other nucleoside reverse transcriptase inhibitors (NRTIs) influence the development of abacavir resistance?
A2: The presence of other NRTIs can significantly alter the resistance pathway. For instance, the concurrent use of zidovudine (AZT) has been shown to select against the emergence of the M184V mutation.[1] Understanding the patient's treatment history or the experimental conditions is crucial for interpreting resistance patterns.
Q3: What is the expected fold-change in abacavir susceptibility for common resistance mutations?
A3: The fold-change in the 50% inhibitory concentration (IC50) varies depending on the specific mutation or combination of mutations. Single mutations generally confer low-level resistance. For a detailed breakdown of fold-changes for various mutations, please refer to the data tables below.
Q4: What are the recommended in vitro assays for assessing abacavir resistance?
A4: The two primary methods are phenotypic and genotypic assays.
-
Phenotypic assays , such as the PhenoSense™ assay, directly measure the ability of the virus to replicate in the presence of varying concentrations of abacavir.[5][6][7][8][9]
-
Genotypic assays involve sequencing the HIV-1 pol gene to identify known resistance-associated mutations.[7]
Q5: What is the mechanism of action of abacavir?
A5: Abacavir is a nucleoside analogue that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA.
Troubleshooting Guides
Phenotypic Susceptibility Assays (e.g., Luciferase Reporter Assays)
| Problem | Possible Causes | Troubleshooting Steps |
| High background signal in control wells (no virus) | - Contamination of reagents or cell culture. - Intrinsic luciferase activity in cell lines. - Reagent instability. | - Use fresh, sterile reagents and dedicated pipette tips. - Test different cell lots or cell lines. - Ensure proper storage and handling of luciferase assay reagents. |
| Low or no signal in virus-infected wells (without drug) | - Low virus titer. - Inefficient transfection (for pseudovirus production). - Poor cell health. - Incorrect assay setup. | - Titer the virus stock before the assay. - Optimize the transfection protocol for pseudovirus production. - Ensure cells are healthy and in the logarithmic growth phase. - Verify all reagent concentrations and incubation times. |
| Inconsistent results between replicates | - Pipetting errors. - Uneven cell seeding. - Edge effects in the microplate. | - Use a master mix for reagents. - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with a mock solution. |
| Wild-type virus shows higher than expected IC50 for abacavir | - Incorrect drug concentration. - Presence of pre-existing resistance mutations in the viral stock. - Serum protein binding affecting drug availability. | - Verify the stock concentration and dilution series of abacavir. - Sequence the viral stock to confirm the absence of resistance mutations. - Consider using serum-free media or accounting for protein binding in calculations. |
Genotypic Resistance Assays (Sanger Sequencing)
| Problem | Possible Causes | Troubleshooting Steps |
| Failed PCR amplification | - Low viral RNA input. - Poor RNA quality. - PCR inhibitors in the sample. - Suboptimal primer design. | - Increase the amount of viral RNA in the reaction. - Use a high-quality RNA extraction kit. - Include a control for PCR inhibition. - Redesign primers to target conserved regions of the pol gene. |
| Poor quality sequencing data (low signal, high background) | - Low template concentration. - Contaminants in the PCR product (e.g., primers, dNTPs). - Multiple templates present. | - Quantify the PCR product and use the recommended amount for sequencing. - Purify the PCR product before sequencing. - If cloning, ensure a single colony is picked. If direct sequencing, gel purify the PCR product.[10][11][12][13][14] |
| Indeterminate or mixed sequence peaks | - Presence of multiple viral quasispecies. - Contamination with another HIV strain. | - For quasispecies analysis, consider next-generation sequencing. - If contamination is suspected, re-extract RNA from the original sample and repeat the PCR and sequencing. |
p24 Antigen Assays (for viral quantification)
| Problem | Possible Causes | Troubleshooting Steps |
| High background in negative controls | - Improper washing. - Contamination of reagents. | - Increase the number of wash steps and ensure complete removal of wash buffer. - Use fresh, dedicated reagents. |
| Low signal for positive controls or samples | - Low p24 concentration. - Reagent degradation. - Incorrect incubation times or temperatures. | - Concentrate the virus supernatant if necessary. - Check the expiration dates and storage conditions of the kit components. - Adhere strictly to the manufacturer's protocol for incubation. |
| Inconsistent results | - Pipetting errors. - Incomplete mixing of reagents. | - Use calibrated pipettes and fresh tips for each sample. - Gently mix the plate after adding reagents. |
| Indeterminate results | - Sample may be in the "window period" of early infection. - Cross-reactivity with other proteins. | - Re-test the sample after a few days to allow for an increase in p24 levels. - If cross-reactivity is suspected, consider a different quantification method.[15][16][17][18][19] |
Quantitative Data on Abacavir Resistance
Table 1: Fold-Change in Abacavir IC50 for Common Resistance Mutations
| HIV-1 RT Mutation(s) | Fold-Change in Abacavir IC50 (approximate) | Reference(s) |
| Wild-Type | 1.0 | - |
| K65R | 2-4 | [4] |
| L74V | 2-3 | [1] |
| Y115F | 2-3 | [3] |
| M184V | 2-3 | [1] |
| K65R + M184V | 5-10 | |
| L74V + M184V | 4-8 | [4] |
| K65R + L74V + M184V | >10 | |
| M184V + ≥3 TAMs* | >8 |
*TAMs (Thymidine Analogue Mutations) include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.
Experimental Protocols
Phenotypic Drug Susceptibility Assay using a Luciferase Reporter System (e.g., PhenoSense™ Assay)
This protocol provides a general workflow for determining the phenotypic resistance of HIV-1 to abacavir.
-
Preparation of Recombinant Virus:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the patient-derived or site-directed mutagenized HIV-1 protease and reverse transcriptase sequences and a plasmid encoding an HIV-1 genome with a luciferase reporter gene and a deleted protease/RT region.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Quantify the virus using a p24 antigen assay.
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Prepare serial dilutions of abacavir.
-
Add the diluted abacavir to the wells, followed by the addition of a standardized amount of the recombinant virus.
-
Incubate for 48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication at each drug concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the drug concentration.
-
Calculate the fold-change in resistance by dividing the IC50 of the test virus by the IC50 of a wild-type control virus.
-
Genotypic Drug Resistance Assay (Sanger Sequencing)
This protocol outlines the steps for identifying resistance mutations in the HIV-1 pol gene.
-
RNA Extraction:
-
Extract viral RNA from the cell culture supernatant or patient plasma using a commercial viral RNA extraction kit.
-
-
RT-PCR:
-
Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the pol gene region containing the reverse transcriptase coding sequence. Use primers that target conserved regions flanking this area.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers, dNTPs, and other contaminants. This can be done using a PCR purification kit or gel electrophoresis.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and a sequencing primer.
-
Analyze the sequencing reaction products on a capillary electrophoresis-based genetic analyzer.
-
-
Sequence Analysis:
-
Assemble and edit the raw sequence data.
-
Compare the obtained sequence to a wild-type HIV-1 reference sequence to identify mutations associated with abacavir resistance.
-
HIV-1 p24 Antigen ELISA
This protocol is for the quantification of HIV-1 p24 antigen in cell culture supernatants.
-
Plate Preparation:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Wash the plate and block with a blocking buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a recombinant p24 standard.
-
Add the standards and samples to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate and wash again.
-
-
Signal Development and Measurement:
-
Add a TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the p24 concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. penta-id.org [penta-id.org]
- 5. cenetron.com [cenetron.com]
- 6. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 10. MGH DNA Core [dnacore.mgh.harvard.edu]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. microsynth.com [microsynth.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 15. Frequency, Causes, and New Challenges of Indeterminate Results in Western Blot Confirmatory Testing for Antibodies to Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Indeterminate HIV tests: when test results are unclear | HIV i-Base [i-base.info]
- 18. blogs.jwatch.org [blogs.jwatch.org]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Solubility of Abacavir Sulfate for Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical information and protocols for effectively solubilizing Abacavir Sulfate for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary depending on the solvent and experimental conditions. Refer to the table below for a summary of reported solubility data.
Q2: I'm seeing conflicting information about the solubility of this compound in DMSO. Can you clarify?
A2: There are indeed conflicting reports regarding the solubility of this compound in DMSO at room temperature. Some sources indicate a relatively low solubility of approximately 0.15 mg/mL[1]. However, other protocols, particularly for in vivo studies, utilize a much higher concentration (e.g., 25 mg/mL) in DMSO to prepare stock solutions before further dilution[2]. This suggests that factors like the source of the compound, the purity, the specific batch, and the use of heat or sonication may influence its solubility in DMSO. We recommend starting with a lower concentration and, if needed, cautiously employing techniques like warming or sonication to enhance solubility. Always visually inspect for complete dissolution.
Q3: What is the recommended final concentration of DMSO in my cell culture medium when using an this compound stock solution?
A3: To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects[3]. However, sensitive cell lines may be affected by concentrations as low as 0.1%[3][4]. It is always best practice to perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess the impact of the solvent on your specific cell line and assay.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution of a concentrated stock solution into an aqueous buffer or cell culture medium is a common issue with compounds that have limited aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Citation(s) |
| Water | 77 mg/mL at 25°C | [5] |
| ≥17 mg/mL | [6] | |
| ≥12.3 mg/mL | [7] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~0.15 mg/mL | [1] |
| Insoluble (at room temperature) | [7] | |
| ≥ 2.5 mg/mL (in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) |
Note: Solubility can be influenced by factors such as temperature, pH, and the specific salt form of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water
This protocol is recommended for preparing a stock solution that can be directly diluted in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 670.74 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 670.74 g/mol = 0.00067074 g = 0.67 mg
-
-
Weigh the this compound: Accurately weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the desired volume of sterile water to the tube.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, you can warm the solution briefly at 37°C or sonicate for short intervals until the solution is clear.
-
Sterile filter (optional but recommended): For cell culture applications, it is advisable to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions are generally not recommended for storage for more than one day at 4°C[1].
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable when a higher stock concentration is required, but careful attention must be paid to the final DMSO concentration in the cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder into a sterile tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 50 mM stock in 1 mL, add 33.54 mg of this compound).
-
Dissolve the compound: Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Conflicting reports on DMSO solubility | - Different purities or salt forms of this compound.- Presence of moisture in DMSO.- Dissolution performed at different temperatures. | - Start with the assumption of lower solubility (~0.15 mg/mL) and scale up if needed.- Use fresh, anhydrous DMSO.- Gentle warming (37°C) or brief sonication can be attempted to increase solubility. Always visually confirm complete dissolution. |
| Precipitation upon dilution in cell culture medium | - The aqueous solubility of this compound is exceeded when the concentrated stock is diluted.- Interaction with components in the cell culture medium (e.g., proteins, salts). | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.- Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in a suitable buffer (e.g., sterile PBS) before the final dilution in the cell culture medium.- Reduce the stock solution concentration: Prepare a less concentrated stock solution to minimize the solvent shock upon dilution. |
| Cell toxicity observed at expected therapeutic concentrations | - Cytotoxicity from the solvent (e.g., DMSO).- The specific cell line is highly sensitive to this compound. | - Perform a vehicle control: Treat cells with the same final concentration of the solvent used to dissolve this compound to determine if the solvent is causing the toxicity.- Lower the final solvent concentration: Aim for a final DMSO concentration of ≤ 0.1% (v/v) in the cell culture medium[3][4].- Perform a dose-response curve: Determine the IC50 of this compound for your specific cell line to identify the appropriate therapeutic range. |
| Inconsistent experimental results | - Instability of the stock solution.- Incomplete dissolution of this compound. | - Aliquot stock solutions: Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots.- Prepare fresh dilutions: Prepare working solutions fresh from the stock for each experiment.- Visually inspect for complete dissolution before adding to the cell culture. If any precipitate is visible, do not use the solution. |
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound for cell-based assays.
References
Validation & Comparative
A Comparative Efficacy Analysis of Abacavir/Lamivudine versus Tenofovir/Emtricitabine in HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common NRTI Backbones
The fixed-dose combinations of Abacavir/Lamivudine (ABC/3TC) and Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC) have long been cornerstones of initial antiretroviral therapy (ART) for treatment-naive individuals with Human Immunodeficiency Virus Type 1 (HIV-1). Both regimens, belonging to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), have demonstrated high antiviral potency. However, their comparative efficacy and safety profiles exhibit nuances that are critical for informed clinical decision-making and future drug development. This guide provides an objective comparison of their performance, supported by data from key clinical trials.
Quantitative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from major comparative clinical trials.
Table 1: Virologic Response
| Clinical Trial | Treatment Arm | Baseline HIV-1 RNA | N | Virologic Response (HIV-1 RNA <50 copies/mL) |
| ACTG A5202 [1] | ABC/3TC + EFV/ATV/r | <100,000 copies/mL | - | Similar to TDF/FTC arm |
| TDF/FTC + EFV/ATV/r | <100,000 copies/mL | - | Similar to ABC/3TC arm | |
| ABC/3TC + EFV/ATV/r | ≥100,000 copies/mL | 396 | Lower rate of virologic success (HR for failure: 2.33)[2] | |
| TDF/FTC + EFV/ATV/r | ≥100,000 copies/mL | 401 | Higher rate of virologic success[2] | |
| ASSERT [3][4] | ABC/3TC + EFV | Not specified | 192 | 59% at 48 weeks |
| TDF/FTC + EFV | Not specified | 193 | 71% at 48 weeks | |
| HEAT [5] | ABC/3TC + LPV/r | All comers | 343 | 68% at 48 weeks |
| TDF/FTC + LPV/r | All comers | 345 | 67% at 48 weeks | |
| ABC/3TC + LPV/r | ≥100,000 copies/mL | - | 63% at 48 weeks | |
| TDF/FTC + LPV/r | ≥100,000 copies/mL | - | 65% at 48 weeks |
EFV: Efavirenz, ATV/r: Atazanavir/ritonavir, LPV/r: Lopinavir/ritonavir HR: Hazard Ratio
Table 2: Immunologic Response
| Clinical Trial | Treatment Arm | N | Median CD4+ Cell Count Increase from Baseline (cells/mm³) |
| ACTG A5202 [1] | ABC/3TC + EFV | - | 227 at 96 weeks |
| TDF/FTC + EFV | - | 200 at 96 weeks | |
| ABC/3TC + ATV/r | - | 240 at 96 weeks | |
| TDF/FTC + ATV/r | - | 241 at 96 weeks | |
| HEAT [5] | ABC/3TC + LPV/r | 343 | +250 at 96 weeks |
| TDF/FTC + LPV/r | 345 | +247 at 96 weeks |
Table 3: Key Adverse Events
| Adverse Event | Abacavir/Lamivudine (ABC/3TC) | Tenofovir/Emtricitabine (TDF/FTC) | Supporting Studies |
| Renal Dysfunction | Lower incidence of markers of tubular dysfunction.[3] | Associated with greater increases in markers of tubular dysfunction (retinol-binding protein and ß-2 microglobulin).[3] | ASSERT[3] |
| Bone Mineral Density | Less decline in hip bone mineral density.[6] | Associated with a significantly greater decline in hip bone mineral density.[6] | ASSERT[6] |
| Lipid Profile | Greater increases in total cholesterol, HDL, LDL, and triglycerides. | Smaller increases in serum lipid levels. | ASSERT[6] |
| Hypersensitivity Reaction | Risk of hypersensitivity reaction, strongly associated with the HLA-B*5701 allele. | No associated risk of hypersensitivity. | General knowledge |
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below.
AIDS Clinical Trials Group (ACTG) A5202 Study
-
Study Design: A prospective, randomized, double-blind, multicenter equivalence study.[7]
-
Participants: 1,857 HIV-1-infected, antiretroviral-naive adults.[7]
-
Inclusion Criteria: Age ≥16 years, ≤7 days of prior antiretroviral therapy.[8]
-
Exclusion Criteria: Evidence of major resistance mutations at screening (if performed).[8]
-
Randomization: Participants were stratified by screening HIV-1 RNA level (<100,000 copies/mL or ≥100,000 copies/mL) and randomized to receive either fixed-dose ABC/3TC or TDF/FTC, in combination with either open-label efavirenz (EFV) or atazanavir/ritonavir (ATV/r).[7]
-
Endpoints: The primary efficacy endpoint was the time to virologic failure, defined as a confirmed HIV-1 RNA level ≥1000 copies/mL at or after 16 weeks and before 24 weeks, or ≥200 copies/mL at or after 24 weeks.[9]
-
Laboratory Methods:
-
HIV-1 RNA Quantification: Plasma HIV-1 RNA was measured using real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assays.
-
CD4+ T-Cell Count: CD4+ T-cell counts were determined by flow cytometry.
-
ASSERT (Abacavir/Lamivudine versus Tenofovir/Emtricitabine in Antiretroviral-Naive Subjects) Study
-
Study Design: A 96-week, prospective, randomized, open-label, multicenter study.[6]
-
Participants: 385 HIV-1-infected, antiretroviral-naive, HLA-B*5701-negative adults.[6]
-
Randomization: Participants were randomized to receive either ABC/3TC or TDF/FTC, both in combination with efavirenz.
-
Endpoints: The primary endpoints were safety-related, focusing on renal and bone effects. Efficacy, measured by the proportion of patients with HIV-1 RNA <50 copies/mL, was a secondary endpoint.[3]
-
Laboratory Methods:
-
HIV-1 RNA Quantification: Standard RT-PCR assays were used.
-
CD4+ T-Cell Count: Standard flow cytometry methods were employed.
-
Renal and Bone Markers: Serum and urine markers of renal function and bone turnover were assessed at baseline and throughout the study.
-
HEAT (HIV Epidemic and Treatment) Study
-
Study Design: A 96-week, randomized, double-blind, placebo-matched, multicenter, non-inferiority study.[2]
-
Participants: 688 HIV-1-infected, antiretroviral-naive adults.[2]
-
Randomization: Participants were randomized to receive a once-daily regimen of either ABC/3TC or TDF/FTC, both with lopinavir/ritonavir (LPV/r).[2]
-
Endpoints: The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[5]
-
Laboratory Methods:
-
HIV-1 RNA Quantification: Viral load was measured using RT-PCR assays.
-
CD4+ T-Cell Count: Immunophenotyping by flow cytometry was used to determine CD4+ T-cell counts.
-
Mechanism of Action and Signaling Pathway
Both Abacavir and Tenofovir are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). They are prodrugs that require intracellular phosphorylation to their active triphosphate forms. These active metabolites then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. Once incorporated, they act as chain terminators due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.
Caption: Intracellular activation pathway of Abacavir and Tenofovir DF.
Experimental Workflow
The general workflow for these clinical trials follows a standardized process from patient recruitment to data analysis.
Caption: Generalized workflow for comparative HIV clinical trials.
Conclusion
Both Abacavir/Lamivudine and Tenofovir/Emtricitabine are effective components of initial ART. The choice between them may be guided by patient-specific factors. In patients with high baseline HIV-1 RNA, TDF/FTC has demonstrated superior virologic efficacy in some studies.[2] Conversely, ABC/3TC may be preferred in patients with pre-existing renal or bone density concerns. The distinct lipid profiles also warrant consideration based on a patient's cardiovascular risk profile. This comparative guide underscores the importance of a personalized approach to antiretroviral therapy, leveraging clinical trial data to optimize treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, double-blind, placebo-matched, multicenter trial of abacavir/lamivudine or tenofovir/emtricitabine with lopinavir/ritonavir for initial HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. naco.gov.in [naco.gov.in]
- 4. Randomized comparison of renal effects, efficacy, and safety with once-daily abacavir/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Abacavir/Lamivudine Versus Tenofovir DF/Emtricitabine as Part of Combination Regimens for Initial Treatment of HIV: Final Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Associations of Plasma Cytokine and Microbial Translocation Biomarkers With Immune Reconstitution Inflammatory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative study of the synergistic effects of Abacavir with other antiretrovirals
A Comparative Analysis for Researchers and Drug Development Professionals
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), serves as a cornerstone of combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus (HIV) infection. Its efficacy is significantly enhanced when used in conjunction with other antiretrovirals, exhibiting synergistic or additive effects that are crucial for durable viral suppression, prevention of drug resistance, and improved clinical outcomes. This guide provides a comparative analysis of the synergistic effects of Abacavir with other key antiretroviral agents, supported by experimental data and detailed methodologies to inform further research and drug development.
Mechanism of Action and the Basis for Synergy
Abacavir is a carbocyclic synthetic nucleoside analogue.[1] Intracellularly, it is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP).[1][2][3][4] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator after being incorporated into the viral DNA, thus halting viral replication.[1][4][5] The synergistic effect of Abacavir with other antiretrovirals often stems from their complementary mechanisms of action, targeting different stages of the HIV life cycle or different components of the same viral enzyme.
Intracellular Activation Pathway of Abacavir
The intracellular conversion of Abacavir to its active form is a critical prerequisite for its antiviral activity. This multi-step phosphorylation cascade is essential for the drug's efficacy.
Figure 1: Intracellular phosphorylation cascade of Abacavir.
Comparative Analysis of Synergistic Effects
The interaction between Abacavir and other antiretroviral drugs can be classified as synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects). This is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1, CI = 1, and CI > 1 indicate synergy, additivity, and antagonism, respectively.
Abacavir in Combination with other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Abacavir, Lamivudine (3TC), and Zidovudine (ZDV)
| Drug Combination | Organism/Cell Line | Endpoint | Observed Effect | Reference |
| Abacavir + Lamivudine + Zidovudine | Feline Immunodeficiency Virus (FIV) | In vitro replication | Synergistic | [6] |
| Abacavir/Lamivudine/Zidovudine | HIV-1 infected adults (clinical trial) | Plasma HIV-1 RNA <50 copies/mL at 48 weeks | 57% of patients |
Abacavir in Combination with Integrase Strand Transfer Inhibitors (INSTIs)
Abacavir, Lamivudine, and Dolutegravir (DTG)
The combination of Abacavir and Lamivudine with the integrase inhibitor Dolutegravir is a widely used first-line regimen. A quantitative in vitro analysis of this combination demonstrated favorable interactions. The study assessed the combined efficacy using Loewe additivity and Bliss independence models, which are theoretical frameworks for predicting the combined effect of drugs. The experimental data for the three-drug combination of Abacavir/Lamivudine/Dolutegravir showed antiviral activity that was consistent with these models of non-antagonistic interactions.
Clinical evidence strongly supports the efficacy of this combination. The SINGLE study, a randomized, double-blind clinical trial, showed that a higher proportion of treatment-naive patients receiving Dolutegravir plus Abacavir/Lamivudine (88%) achieved a plasma viral load of less than 50 copies/mL at 48 weeks compared to those on the efavirenz/tenofovir/emtricitabine regimen (81%).[7][8]
| Drug Combination | Organism/Cell Line | Endpoint | Observed Effect | Reference |
| Abacavir + Lamivudine + Dolutegravir | HIV-1 (in vitro) | Dose-response relationship | Favorable interaction (consistent with Loewe additivity and Bliss independence) | |
| Dolutegravir + Abacavir/Lamivudine | HIV-1 infected adults (SINGLE clinical trial) | Plasma viral load <50 copies/mL at 48 weeks | 88% of patients | [7][8] |
Experimental Protocols
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.
Experimental Workflow:
Figure 2: Workflow for a checkerboard synergy assay.
Detailed Methodology:
-
Drug Preparation: Prepare stock solutions of each antiretroviral drug. Create a series of twofold dilutions of each drug in a suitable cell culture medium.
-
Plate Setup: In a 96-well microtiter plate, dispense the dilutions of Drug A along the x-axis (columns) and the dilutions of Drug B along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone as controls.
-
Cell Seeding and Infection: Seed the wells with a suspension of HIV-permissive cells (e.g., TZM-bl cells) at a predetermined density. Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period sufficient for viral replication to be detected (typically 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done using various methods, such as a luciferase reporter gene assay for TZM-bl cells or a p24 antigen capture ELISA.
-
Data Analysis: Determine the minimal inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs for both drugs.
Chou-Talalay Method for Synergy Quantification
The Chou-Talalay method is a more rigorous quantitative analysis of drug interactions based on the median-effect principle.[9]
Logical Relationship for Data Analysis:
Figure 3: Logical flow of the Chou-Talalay method.
Detailed Methodology:
-
Experimental Design: Conduct dose-response experiments for each drug alone and for their combination at a constant ratio.
-
Data Acquisition: Measure the effect (e.g., inhibition of viral replication) at each dose or combination of doses.
-
Median-Effect Analysis: Use specialized software (e.g., CompuSyn) to perform a median-effect analysis on the dose-effect data. This analysis linearizes the data and determines key parameters such as the median-effect dose (Dm), which is the dose that produces 50% effect, and the slope of the median-effect plot (m), which reflects the sigmoidicity of the dose-response curve.
-
Combination Index Calculation: The software then calculates the Combination Index (CI) at various effect levels (Fraction affected, Fa) using the determined parameters for the individual drugs and their combination.
-
Interpretation: A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. The results are often visualized as a Fa-CI plot, which shows the CI value across a range of effect levels.
Conclusion
The synergistic and additive interactions of Abacavir with other antiretroviral agents are fundamental to its clinical success in the management of HIV infection. Quantitative in vitro assays, such as the checkerboard method and analyses based on the Chou-Talalay method, provide a robust framework for characterizing these interactions. The combination of Abacavir with other NRTIs like Lamivudine and Zidovudine, and with INSTIs like Dolutegravir, has been shown to be highly effective, supported by both preclinical data and extensive clinical trials. For researchers and drug development professionals, a thorough understanding of these synergistic relationships and the methodologies used to evaluate them is paramount for the rational design of novel and improved antiretroviral combination therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined effect of zidovudine (ZDV), lamivudine (3TC) and abacavir (ABC) antiretroviral therapy in suppressing in vitro FIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination dolutegravir-abacavir-lamivudine in the management of HIV/AIDS: clinical utility and patient considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Abacavir Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Abacavir Sulfate, including detailed personal protective equipment (PPE) protocols, operational plans for handling and spills, and proper disposal methods. Our aim is to be your preferred source for laboratory safety, building deep trust by providing value beyond the product itself.
This compound is a synthetic carbocyclic nucleoside analogue used in the treatment of HIV.[1] While a valuable therapeutic agent, it is also a potent chemical that requires careful handling to avoid exposure and ensure the safety of laboratory personnel. This document outlines the necessary precautions and procedures for the safe management of this compound in a research setting.
Essential Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Minimum Requirement | Recommended for High-Risk Activities (e.g., weighing, preparing solutions, potential for aerosolization) |
| Eye Protection | Chemical safety goggles[2] | Chemical safety goggles and a face shield |
| Hand Protection | Nitrile or other chemically compatible gloves[1] | Double gloving with nitrile or other chemically compatible gloves[3] |
| Respiratory Protection | Particulate respirator (when dusts may be generated)[2][4] | A NIOSH-approved respirator with appropriate cartridges where ventilation is inadequate[1] |
| Body Protection | Laboratory coat | Disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[3] |
It is crucial to always wash hands with soap and water after handling this compound, even when gloves have been worn.[2] Contaminated work clothes should be laundered separately.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Appearance | White to off-white solid[2] |
| Solubility in Water | 77 mg/ml[2] |
| Melting Point | 232 - 237 °C / 449.6 - 458.6 °F[5] |
| log Kow | 1.20[2] |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is critical to minimize the risk of exposure. The following diagram illustrates the recommended step-by-step procedure for handling this compound in a laboratory setting.
Detailed Methodologies
Working in a Ventilated Area: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, it is mandatory to work within a certified chemical fume hood.[4]
Avoiding Dust Generation: When handling the solid form, use techniques that minimize dust creation.[2] If necessary, dampen the material slightly with a suitable solvent to prevent it from becoming airborne.
Spill Management:
In the event of a spill, it is imperative to act quickly and safely.
Minor Spills (Dry):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.[2]
-
Use dry clean-up procedures; do not sweep.[2]
-
A vacuum cleaner fitted with a HEPA filter can be used.[2]
-
Collect the residue and place it in a sealed, labeled container for disposal.[2]
-
Wash the area with soap and water.[2]
Major Spills:
-
Evacuate the area and alert emergency responders.[2]
-
Control personal contact by wearing appropriate protective clothing.[2]
-
Prevent the spillage from entering drains or water courses.[2]
-
Follow the clean-up procedure for minor spills, taking extra precautions due to the larger quantity.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not discharge into the sewer or waterways.[2]
-
Contaminated PPE: Dispose of as hazardous waste.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information. By adhering to these procedures, you can ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
